(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone
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Overview
Description
(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone is a complex organic compound that features a quinoline core, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with an amine group.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where the piperidine reacts with a suitable leaving group on the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The chlorophenyl group can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Piperidine Derivatives: Compounds like piperine, which is found in black pepper and has various biological activities.
Chlorophenyl Derivatives: Compounds like chlorpromazine, which is used as an antipsychotic agent.
Uniqueness
(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone is unique due to its combination of a quinoline core, a piperidine ring, and a chlorophenyl group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
[4-(4-chloroanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-15-8-10-16(11-9-15)23-19-14-20(21(26)25-12-4-1-5-13-25)24-18-7-3-2-6-17(18)19/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQQRMCGSIAJJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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